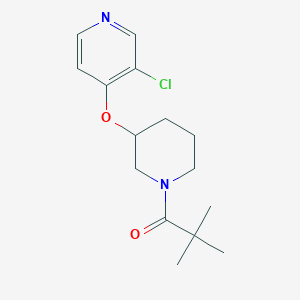

![molecular formula C13H8Cl3NO4S B2974271 4-chloro-3-[(2,5-dichlorophenyl)sulfamoyl]benzoic Acid CAS No. 327092-97-7](/img/structure/B2974271.png)

4-chloro-3-[(2,5-dichlorophenyl)sulfamoyl]benzoic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

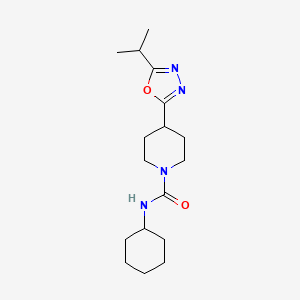

4-chloro-3-[(2,5-dichlorophenyl)sulfamoyl]benzoic Acid, also known by its CAS No. 327092-97-7, is a chemical compound with the formula C13H8Cl3NO4S . It has a molecular weight of 380.63 .

Molecular Structure Analysis

The molecular structure of 4-chloro-3-[(2,5-dichlorophenyl)sulfamoyl]benzoic Acid is complex, with multiple chlorine, nitrogen, oxygen, and sulfur atoms attached to the carbon backbone .Physical And Chemical Properties Analysis

4-chloro-3-[(2,5-dichlorophenyl)sulfamoyl]benzoic Acid is a powder at room temperature . Its boiling point and other physical properties are not specified .Scientific Research Applications

Photocatalytic Water Purification

Research has demonstrated the efficiency of photocatalytic degradation processes in purifying water contaminated with various organic compounds. For instance, a study on the purification of water using near-UV illuminated suspensions of titanium dioxide showed effective mineralization of organic pollutants like benzoic acid derivatives under sunlight, indicating the potential for similar compounds to undergo degradation in environmentally friendly water treatment processes (R. W. Matthews, 1990).

Organic Synthesis and Reactivity

Synthetic applications involving benzoic acid derivatives have been explored, showcasing their versatility in organic chemistry. For example, the synthesis of (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone and its reactivity towards sulfur- and oxygen-containing nucleophiles highlight the manipulable nature of benzoic acid derivatives for creating pharmacologically active compounds or functional materials (P. Pouzet et al., 1998).

Environmental Impact and Degradation

Understanding the transformation mechanisms of benzoic acid derivatives in environmental processes is crucial for assessing their impact. The transformation mechanism of benzophenone-4 in chlorination disinfection processes elucidates the environmental fate of such compounds, offering insights into potential degradation pathways and the formation of by-products that may influence water safety standards (Ming Xiao et al., 2013).

Toxicity and Safety Assessment

Assessments of the toxicity of benzoic acid derivatives provide essential data for their safe use in various applications. A study on the toxicity of different benzoic acid derivatives, including chlorinated versions, in intragastric intake models, offers valuable insights into their potential health impacts, guiding their use in pharmaceuticals, food additives, or industrial processes (L. G. Gorokhova et al., 2020).

Mechanism of Action

Target of Action

It’s known that sulfamoyl benzoic acids are often used in the synthesis of various pharmaceuticals .

Mode of Action

It’s known that sulfamoyl benzoic acids can participate in various chemical reactions, such as suzuki–miyaura cross-coupling .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-chloro-3-[(2,5-dichlorophenyl)sulfamoyl]benzoic Acid . These factors can include pH, temperature, presence of other chemicals, and more.

properties

IUPAC Name |

4-chloro-3-[(2,5-dichlorophenyl)sulfamoyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl3NO4S/c14-8-2-4-9(15)11(6-8)17-22(20,21)12-5-7(13(18)19)1-3-10(12)16/h1-6,17H,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUYRUEZVHAGNDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)S(=O)(=O)NC2=C(C=CC(=C2)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl3NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-[(4-chlorophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B2974189.png)

![N-[4-[4-[(4-Methylpyrazol-1-yl)methyl]piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2974191.png)

![N1-[5-chloro-2-nitro-4-(trifluoromethyl)phenyl]-N3,N3-dimethylpropane-1,3-diamine](/img/structure/B2974195.png)

![N1-(3,5-dimethylphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2974196.png)

![N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-N-(4-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2974198.png)

![[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 3-methoxybenzoate](/img/structure/B2974203.png)

![1-[3-[(2-Fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2974210.png)